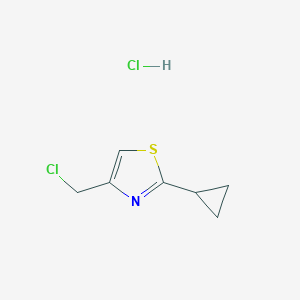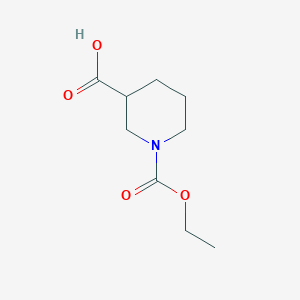
1-(乙氧羰基)哌啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is a piperidine derivative, characterized by the presence of an ethoxycarbonyl group at the first position and a carboxylic acid group at the third position of the piperidine ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, preventing the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it acts on GABA transporters, it could influence the GABAergic pathway, affecting neuronal excitability and synaptic transmission .
Result of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .
生化分析
Biochemical Properties
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The compound’s interaction with proteins can affect protein folding, stability, and function, thereby impacting various biochemical pathways .
Cellular Effects
The effects of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
At the molecular level, 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid in laboratory settings are critical for its application in research. The compound’s stability and degradation over time can influence its effectiveness in experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the duration of exposure and the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. It is essential to determine the optimal dosage to avoid toxic or adverse effects. Studies have shown that high doses of the compound can cause toxicity, highlighting the importance of careful dosage management in research .
Transport and Distribution
The transport and distribution of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s overall effectiveness and its impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the formation of the ethoxycarbonyl group at the first position of the piperidine ring.
Industrial Production Methods
In industrial settings, the production of 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity . The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.
化学反应分析
Types of Reactions
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the ethoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
- 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
- 1-(2-Cyanoethyl)piperidine-4-carboxylic acid
- 1-carbamoyl-piperidine-4-carboxylic acid
Uniqueness
1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the piperidine ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
IUPAC Name |
1-ethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDFWFNURSULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
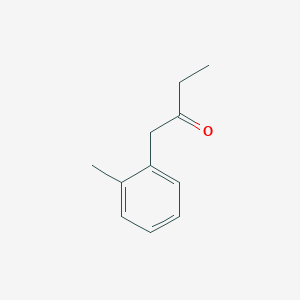
![[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B1358284.png)
![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate](/img/structure/B1358287.png)


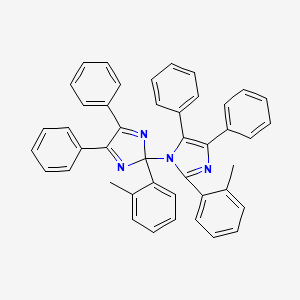
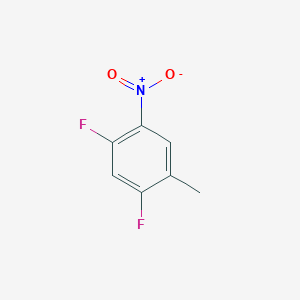
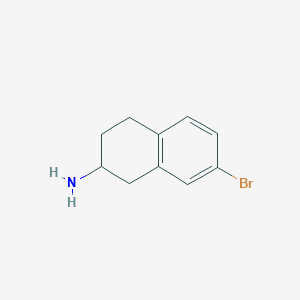
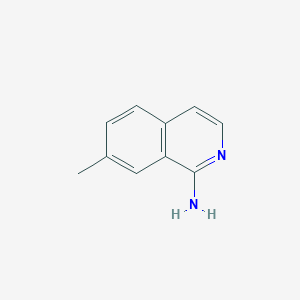
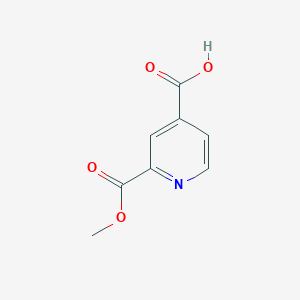
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
